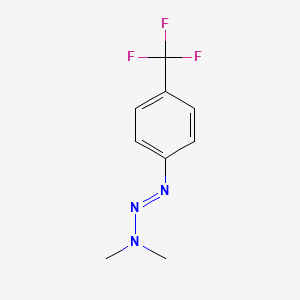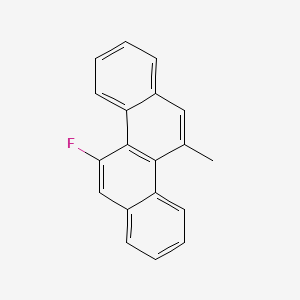
11-Fluoro-5-methylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential carcinogenic properties and its role in scientific research, particularly in the study of chemical carcinogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Fluoro-5-methylchrysene involves the fluorination of 5-methylchrysene. This can be achieved through various methods, including direct fluorination using elemental fluorine or more selective methods using fluorinating agents such as Selectfluor. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling fluorinating agents .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation) are employed.
Major Products Formed: The major products formed from these reactions include various fluorinated and oxygenated derivatives, which are useful for further studies in chemical carcinogenesis .
Wissenschaftliche Forschungsanwendungen
11-Fluoro-5-methylchrysene is primarily used in scientific research to study the mechanisms of chemical carcinogenesis. It serves as a model compound to investigate the metabolic activation and tumor-initiating activity of PAHs. Research has shown that this compound, along with other fluorinated derivatives, can induce tumors in experimental models, making it valuable for cancer research .
Wirkmechanismus
The mechanism of action of 11-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This process is facilitated by enzymes such as cytochrome P450, which hydroxylate the compound, leading to the formation of diol epoxides. These reactive intermediates can form DNA adducts, initiating carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-5-methylchrysene
- 3-Fluoro-5-methylchrysene
- 6-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 12-Fluoro-5-methylchrysene
Comparison: 11-Fluoro-5-methylchrysene is unique among its fluorinated counterparts due to its specific position of fluorination, which influences its metabolic activation and carcinogenic potential. Studies have shown that while some fluorinated derivatives are less active, this compound retains a high level of tumor-initiating activity, similar to 5-methylchrysene .
Eigenschaften
CAS-Nummer |
64977-49-7 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
5-fluoro-11-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-10-13-6-2-5-9-16(13)19-17(20)11-14-7-3-4-8-15(14)18(12)19/h2-11H,1H3 |
InChI-Schlüssel |
VDDOUBDAAMGGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


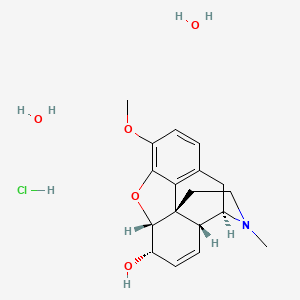
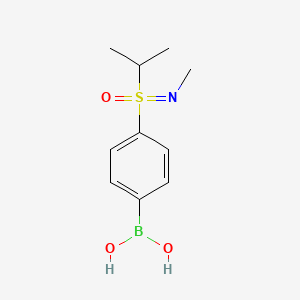
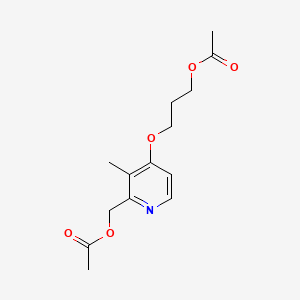

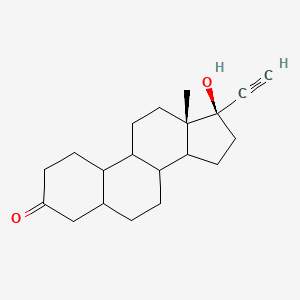
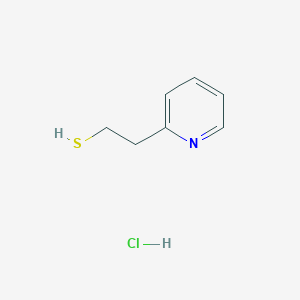
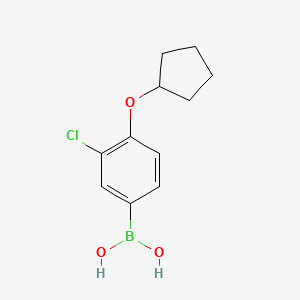
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

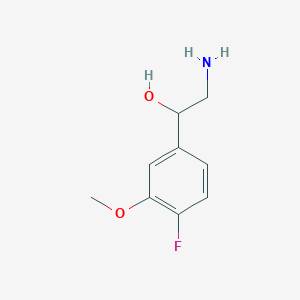
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
